An In-depth Technical Guide to 5-Bromo-2-chloropyridine: Chemical Properties and Structure
An In-depth Technical Guide to 5-Bromo-2-chloropyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-chloropyridine is a halogenated pyridine (B92270) derivative that serves as a versatile and crucial building block in organic synthesis. Its unique electronic and steric properties, arising from the presence of both bromine and chlorine substituents on the pyridine ring, make it an important intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic applications of 5-Bromo-2-chloropyridine, with a focus on experimental protocols and logical workflows to aid researchers in its effective utilization.
Chemical Properties and Structure
5-Bromo-2-chloropyridine is a crystalline solid at room temperature, typically appearing as an off-white to light yellow powder.[1] The presence of both a bromine and a chlorine atom on the pyridine ring imparts distinct reactivity to the molecule, making it a valuable synthon for a variety of chemical transformations.
Physicochemical Properties
The key physicochemical properties of 5-Bromo-2-chloropyridine are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClN | [2] |
| Molecular Weight | 192.44 g/mol | [2] |
| Melting Point | 65-69 °C | [3] |
| Boiling Point | 205 °C (predicted) | [4] |
| Density | 1.778 g/cm³ (estimate) | [3] |
| Solubility | Soluble in DMSO (100 mg/mL); Slightly soluble in Chloroform and Ethyl Acetate (B1210297); Insoluble in water. | [5][6] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
Structural Information
The structure of 5-Bromo-2-chloropyridine consists of a pyridine ring substituted with a bromine atom at the 5-position and a chlorine atom at the 2-position. The IUPAC name for this compound is 5-bromo-2-chloropyridine.
Chemical Structure:
SMILES: Clc1ccc(Br)cn1
InChI Key: PEAOEIWYQVXZMB-UHFFFAOYSA-N
Experimental Protocols
5-Bromo-2-chloropyridine is a key substrate in various cross-coupling reactions, allowing for the introduction of a wide range of functional groups. Below are detailed experimental protocols for its synthesis and its application in common palladium-catalyzed cross-coupling reactions.
Synthesis of 5-Bromo-2-chloropyridine
A common method for the synthesis of 5-Bromo-2-chloropyridine involves the diazotization of 6-chloropyridin-3-amine followed by a Sandmeyer-type reaction.
Materials:
-
6-Chloropyridin-3-amine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Sodium carbonate
-
Brine
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Dissolve 6-chloropyridin-3-ylamine in 48% HBr solution with stirring at room temperature.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature at -10 °C.
-
After the addition is complete, add a solution of copper(I) bromide in 48% HBr dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Neutralize the mixture with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to afford pure 5-bromo-2-chloropyridine.[1]
Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-chloropyridine with an arylboronic acid.
Materials:
-
5-Bromo-2-chloropyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane (B91453)/water mixture)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add 5-bromo-2-chloropyridine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-5-arylpyridine.
Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of 5-Bromo-2-chloropyridine with a terminal alkyne.
Materials:
-
5-Bromo-2-chloropyridine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Solvent (e.g., DMF or THF)
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add 5-bromo-2-chloropyridine (1.0 eq), the palladium catalyst (e.g., 5 mol%), and the copper(I) iodide (e.g., 10 mol%).
-
Flush the flask with an inert gas.
-
Add the degassed solvent and the amine base (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-chloro-5-alkynylpyridine.
Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of 5-Bromo-2-chloropyridine.
Materials:
-
5-Bromo-2-chloropyridine
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., 2 mol%), the ligand (e.g., 3 mol%), and the base (1.4 eq).
-
Add the degassed solvent, followed by 5-bromo-2-chloropyridine (1.0 eq) and the amine (1.2 eq).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until completion.
-
Cool the reaction mixture and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 5-amino-2-chloropyridine (B41692) derivative.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis and functionalization of 5-Bromo-2-chloropyridine.
Caption: Synthetic workflow for 5-Bromo-2-chloropyridine.
Caption: Cross-coupling reactions of 5-Bromo-2-chloropyridine.
References
- 1. 5-Bromo-2-chloropyridine | 53939-30-3 [chemicalbook.com]
- 2. 5-Bromo-2-chloropyridine | C5H3BrClN | CID 2734414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-chloropyridine CAS#: 53939-30-3 [m.chemicalbook.com]
- 4. 5-Bromo-2-chloropyridine(53939-30-3) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-Bromo-2-chloropyridine CAS#: 39232-85-4 [m.chemicalbook.com]
